molecular formula C13H8BrFN2O3 B8712189 N-(4-bromophenyl)-4-fluoro-3-nitrobenzamide

N-(4-bromophenyl)-4-fluoro-3-nitrobenzamide

Cat. No.: B8712189
M. Wt: 339.12 g/mol
InChI Key: XBHJVCSLUTYWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-fluoro-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H8BrFN2O3 and its molecular weight is 339.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8BrFN2O3

Molecular Weight

339.12 g/mol

IUPAC Name

N-(4-bromophenyl)-4-fluoro-3-nitrobenzamide

InChI

InChI=1S/C13H8BrFN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18)

InChI Key

XBHJVCSLUTYWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitrobenzoic acid (10.0 g; 54.0 mmol), SOCl2 (20.0 mL; 270 mmol) and DMF (2-3 drops) was refluxed for 4 h, concentrated and the residue was dissolved in DCM (25 mL) and slowly added to a mixture of 4-bromoaniline (9.3 g; 54.1 mmol) and TEA (11.4 mL; 81.0 mmol) in DCM (50 mL) at 0° C. The mixture was stirred for 1 h at rt, concentrated, EtOAc was added and the organic phase was washed with aqueous NaHCO3, aqueous HCl (1 M), dried over Na2SO4, filtered and concentrated to give the sub-title compound. Yield: 18.0 g (98%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.